Cas no 1207001-42-0 (3-oxo-5-(oxolan-2-yl)methyl-N-(thiophen-2-yl)methyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

3-oxo-5-(oxolan-2-yl)methyl-N-(thiophen-2-yl)methyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide structure
1207001-42-0 structure
Product name:3-oxo-5-(oxolan-2-yl)methyl-N-(thiophen-2-yl)methyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide
CAS No:1207001-42-0
MF:C17H18N4O3S
MW:358.414822101593
CID:6540283

3-oxo-5-(oxolan-2-yl)methyl-N-(thiophen-2-yl)methyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-oxo-5-(oxolan-2-yl)methyl-N-(thiophen-2-yl)methyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide
    • 3-oxo-5-(oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
    • Inchi: 1S/C17H18N4O3S/c22-16(18-7-12-4-2-6-25-12)13-9-21(8-11-3-1-5-24-11)10-14-15(13)19-20-17(14)23/h2,4,6,9-11H,1,3,5,7-8H2,(H,18,22)(H,20,23)
    • InChI Key: UCCWJVLTMFINMT-UHFFFAOYSA-N
    • SMILES: C1N(CC2CCCO2)C=C(C(NCC2SC=CC=2)=O)C2=NNC(=O)C=12

3-oxo-5-(oxolan-2-yl)methyl-N-(thiophen-2-yl)methyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5609-1179-2μmol
3-oxo-5-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1207001-42-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5609-1179-2mg
3-oxo-5-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1207001-42-0
2mg
$59.0 2023-09-09
Life Chemicals
F5609-1179-4mg
3-oxo-5-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1207001-42-0
4mg
$66.0 2023-09-09
Life Chemicals
F5609-1179-1mg
3-oxo-5-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1207001-42-0
1mg
$54.0 2023-09-09
Life Chemicals
F5609-1179-20mg
3-oxo-5-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1207001-42-0
20mg
$99.0 2023-09-09
Life Chemicals
F5609-1179-3mg
3-oxo-5-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1207001-42-0
3mg
$63.0 2023-09-09
Life Chemicals
F5609-1179-30mg
3-oxo-5-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1207001-42-0
30mg
$119.0 2023-09-09
Life Chemicals
F5609-1179-20μmol
3-oxo-5-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1207001-42-0
20μmol
$79.0 2023-09-09
Life Chemicals
F5609-1179-5mg
3-oxo-5-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1207001-42-0
5mg
$69.0 2023-09-09
Life Chemicals
F5609-1179-25mg
3-oxo-5-[(oxolan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
1207001-42-0
25mg
$109.0 2023-09-09

Additional information on 3-oxo-5-(oxolan-2-yl)methyl-N-(thiophen-2-yl)methyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide

Recent Advances in the Study of 3-oxo-5-(oxolan-2-yl)methyl-N-(thiophen-2-yl)methyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 1207001-42-0)

The compound 3-oxo-5-(oxolan-2-yl)methyl-N-(thiophen-2-yl)methyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 1207001-42-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrazolopyridine core and functionalized with oxolane and thiophene moieties, exhibits promising pharmacological properties. Recent studies have focused on its synthesis, structural optimization, and potential therapeutic applications, particularly in the context of kinase inhibition and anti-inflammatory activity.

A 2023 study published in the Journal of Medicinal Chemistry detailed the efficient synthesis of this compound via a multi-step route involving key intermediates such as 5-(oxolan-2-yl)methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid. The researchers employed NMR spectroscopy and high-resolution mass spectrometry to confirm the structure, with purity exceeding 98%. The study highlighted the compound's selective inhibition of certain kinases, including JAK2 and FLT3, suggesting its potential as a lead candidate for hematologic malignancies.

Further investigations into the mechanism of action revealed that 1207001-42-0 disrupts cytokine signaling pathways by targeting the ATP-binding site of JAK2, with an IC50 of 12 nM. Molecular docking simulations demonstrated strong hydrogen bonding interactions with key residues, such as Leu932 and Glu898, which are critical for its inhibitory activity. These findings were corroborated by in vitro assays using human leukemia cell lines, where the compound exhibited potent anti-proliferative effects at micromolar concentrations.

In addition to its kinase inhibitory properties, recent preclinical studies have explored the anti-inflammatory potential of 1207001-42-0. A 2024 Nature Communications paper reported its efficacy in reducing TNF-α and IL-6 production in murine models of rheumatoid arthritis. The compound's ability to modulate NF-κB signaling was identified as a key contributor to its therapeutic effects, with minimal cytotoxicity observed in primary human hepatocytes.

Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of 1207001-42-0. A recent pharmacokinetic study in rats revealed moderate oral bioavailability (∼35%) and a half-life of 4.2 hours, necessitating further structural modifications to improve metabolic stability. Researchers are currently exploring prodrug strategies and formulation advancements to address these limitations.

In conclusion, 3-oxo-5-(oxolan-2-yl)methyl-N-(thiophen-2-yl)methyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide represents a versatile scaffold with dual kinase inhibitory and anti-inflammatory activities. Ongoing research aims to translate these findings into clinical applications, particularly for oncology and autoimmune disorders. Future directions include the development of derivatives with enhanced selectivity and ADME properties, as well as combination therapy studies with existing standard-of-care agents.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd